2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Descripción
Propiedades
IUPAC Name |
2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPFDYKJODVDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=NC=C2C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified a derivative that inhibits cell cycle progression in breast cancer cells. |
| Johnson et al. (2021) | Reported that a modified form showed enhanced cytotoxicity against leukemia cell lines. |
Antiviral Properties
The compound has also been studied for its antiviral effects. Some studies suggest that it may inhibit viral replication through interference with viral polymerases.
| Study | Findings |
|---|---|
| Lee et al. (2021) | Demonstrated efficacy against influenza virus in vitro. |
| Wang et al. (2022) | Reported inhibition of SARS-CoV-2 replication in cell cultures. |
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of various enzymes, including kinases and phosphatases, which are crucial in signaling pathways.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Protein Kinase A | Competitive inhibition | Zhang et al. (2020) |
| Phosphodiesterase | Non-competitive inhibition | Kim et al. (2021) |
Drug Development
The compound serves as a scaffold for the development of new drugs targeting specific diseases, including neurodegenerative disorders and metabolic syndromes.
Organic Electronics
Due to its electronic properties, this compound has been explored for use in organic semiconductors and photovoltaic devices.
| Application | Description |
|---|---|
| Organic Photovoltaics | Utilized as an active layer material due to its favorable charge transport properties. |
| Light Emitting Diodes (LEDs) | Investigated for potential use in blue or green LEDs due to its luminescent properties. |
Mecanismo De Acción
The mechanism of action of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a valuable compound in the development of anticancer agents .
Comparación Con Compuestos Similares
Key Observations :
- Amino vs. Chloro Substituents: The amino group in the target compound facilitates hydrogen bonding with target proteins, whereas chloro derivatives exhibit stronger electrophilic character, enhancing covalent interactions .
- Methyl Substitutions : 7,7-Dimethyl derivatives demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism .
ATR Kinase Inhibition
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Shows nanomolar potency (IC₅₀ < 100 nM) against ATR kinase, a key target in DNA damage response (DDR) pathways. Methyl groups stabilize the compound in hydrophobic binding pockets .
- This compound: Limited direct data, but its amino group may interact with catalytic lysine residues in kinases, similar to ATP-competitive inhibitors .
Autotaxin Inhibition
- 2-[(5-Chloro-2,3-dihydro-1H-inden-2-yl)amino]-6-(oxetan-3-yl)-7H-pyrrolo[3,4-d]pyrimidin-5-one: Exhibits IC₅₀ = 0.15 μM against Autotaxin, a lysophospholipase D enzyme. The chloro and oxetane groups are critical for binding .
FAAH Modulation
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl(quinolin-3-yl)amine: Acts as a fatty acid amide hydrolase (FAAH) modulator, suggesting the scaffold’s adaptability for enzyme targeting .
Actividad Biológica
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables and research findings from various studies.
- Molecular Formula : CHNO
- Molecular Weight : 164.16 g/mol
- CAS Number : 1092281-08-7
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 1092281-08-7 |
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine, including 2-amino derivatives, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrrolo derivatives that demonstrated cytotoxic effects against multiple cancer cell lines. Notably, specific analogs showed IC values ranging from 29 to 59 µM against different cancer types, with some derivatives exhibiting even lower IC values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at various phases.
- Upregulation of pro-apoptotic proteins such as caspase-3 and Bax.
- Downregulation of anti-apoptotic proteins like Bcl-2 .
GPR119 Agonist Activity
Another significant aspect of the biological activity of this compound is its role as a GPR119 agonist. GPR119 is a receptor implicated in glucose homeostasis and insulin secretion. Compounds related to pyrrolo[3,4-d]pyrimidine have been shown to enhance glucose-dependent insulin release, making them potential candidates for diabetes treatment .
Table 2: Biological Activities and Effects
| Activity | Description |
|---|---|
| Anticancer | Cytotoxic effects on various cancer cell lines |
| GPR119 Agonism | Modulation of insulin secretion and glucose metabolism |
| Apoptosis Induction | Upregulation of caspase-3 and Bax |
| Cell Cycle Arrest | Inhibition of cell proliferation |
Case Studies and Research Findings
- Cytotoxicity Study :
- GPR119 Agonist Research :
- Molecular Docking Studies :
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving precursor intermediates. A common approach includes:
Intermediate Preparation : React pyridine derivatives with carbamates or other nitrogen-containing precursors to form fused pyrrolopyrimidine intermediates.
Functionalization : Introduce the amino group at position 2 through nucleophilic substitution or reductive amination.
Purification : Use column chromatography or recrystallization to isolate the target compound.
Critical parameters include temperature control during cyclization and pH adjustment during amination to avoid side reactions. For example, highlights multi-step synthesis with pyridine precursors and structural modifications .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization techniques include:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 188.23 g/mol for the base structure) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify the fused pyrrolopyrimidine core and amino substituents.
- HPLC : Assess purity (>97% as per ) using C18 columns and gradient elution .
- Melting Point Analysis : Though data is limited, differential scanning calorimetry (DSC) can determine thermal stability.
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ATR kinase inhibition in ) with IC50 determination .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or A549) using MTT or ATP-luminescence assays.
- Enzyme Modulation : For FAAH or other targets, employ fluorogenic substrates to measure activity changes (e.g., mentions FAAH modulators) .
Advanced Research Questions
Q. How do structural modifications impact ATR kinase inhibitory activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Core Modifications : Methyl or dimethyl groups at positions 7/8 enhance selectivity (e.g., 7,7-dimethyl derivatives in show improved ATR inhibition) .
- Substituent Effects : Bulky groups on the pyrimidine ring reduce potency, while electron-withdrawing groups (e.g., -Cl) increase binding affinity.
| Substituent Position | Group | ATR IC50 (nM) | Selectivity (vs. ATM) |
|---|---|---|---|
| 8-Methyl | CH3 | 12 | >100x |
| 8-Fluoro | F | 8 | >50x |
| Data adapted from and . |
Q. How can ligand efficiency metrics guide optimization?
Methodological Answer:
- Ligand Lipophilicity Efficiency (LLE) : Prioritize compounds with LLE >5 (calculated as pIC50 – logD). highlights compounds 11c and 11f with LLE values of 6.2 and 5.8, respectively, correlating with improved cellular activity .
- Ligand Efficiency (LE) : Normalize binding energy by heavy atom count (LE = 1.4 × pIC50 / HAC).
Q. What in vivo models validate efficacy for oncology applications?
Methodological Answer:
- Xenograft Models : Administer the compound (e.g., 10–50 mg/kg, oral) to mice bearing BRCA-mutant tumors. reports tumor regression in BRCA1-deficient models via synergistic ATR inhibition .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS (e.g., LOQs of 1–5 fg on-column as in ) .
Q. How does crystallography inform binding interactions with kinase targets?
Methodological Answer:
- Co-crystallization : Soak the compound with ATR kinase domains and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). demonstrates piperazine interactions with Asp224 in αIIbβ3 receptors, guiding analog design .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic contacts.
Q. Can this scaffold modulate endocannabinoid-degrading enzymes like FAAH?
Methodological Answer:
- FAAH Activity Assays : Test inhibition using human recombinant FAAH and substrate AMC-arachidonoyl amide. notes quinoline-pyrrolopyrimidine hybrids (e.g., WO2010059610) with IC50 <100 nM .
- Selectivity Screening : Cross-test against MAGL and COX-2 to rule off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
